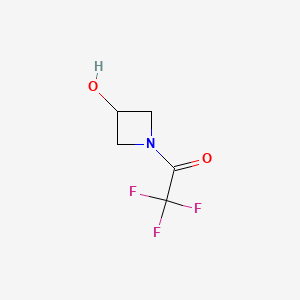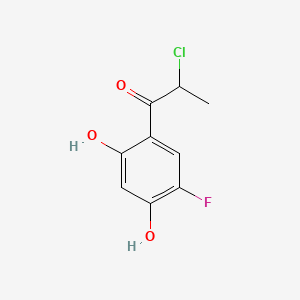
Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans
Vue d'ensemble
Description
Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans: is a synthetic peptide used as a fluorescence resonance energy transfer (FRET) substrate. It is specifically designed for the development of fluorescence-based assays, particularly for the detection and study of protease activity. This compound is cleaved at the alanine-serine bond, which liberates the C-terminal peptide-EDANS fragment from the proximity quenching effect of the DABCYL group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform the repetitive steps of SPPS.
Large-Scale Purification: Employing large-scale HPLC systems for purification.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing and analysis.
Analyse Des Réactions Chimiques
Types of Reactions: Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for specific proteases, which cleave the peptide at the alanine-serine bond.
Common Reagents and Conditions:
Proteases: Enzymes such as human cytomegalovirus proteinase are commonly used to cleave the peptide.
Buffers: Phosphate-buffered saline (PBS) or other suitable buffers maintain the pH and ionic strength required for optimal enzyme activity.
Major Products Formed:
N-terminal Fragment: Dabcyl-arg-gly-val-val-asn-ala-ser.
C-terminal Fragment: ser-ser-arg-leu-ala-edans.
Applications De Recherche Scientifique
Chemistry:
Fluorescence-Based Assays: Used in the development of assays to study protease activity and inhibition.
Biology:
Protease Activity Studies: Helps in understanding the role of proteases in various biological processes.
Medicine:
Drug Development: Assists in the screening of potential protease inhibitors for therapeutic applications.
Industry:
Mécanisme D'action
Mechanism: Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans functions as a FRET substrate. The DABCYL group quenches the fluorescence of the EDANS group when in close proximity. Upon cleavage by a specific protease at the alanine-serine bond, the EDANS fragment is released, resulting in an increase in fluorescence. This change in fluorescence is used to measure protease activity.
Molecular Targets and Pathways:
Proteases: The primary molecular targets are proteases, such as human cytomegalovirus proteinase.
Pathways: Involved in pathways related to viral replication and protein degradation.
Comparaison Avec Des Composés Similaires
Dabcyl-lys-thr-ser-ala-val-leu-gln-ser-gly-phe-arg-lys-met-glu-edans: Another FRET substrate used for studying protease activity, particularly for SARS-CoV main protease.
Uniqueness:
Specificity: Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans is specifically designed for human cytomegalovirus proteinase, making it unique in its application.
Cleavage Site: The alanine-serine bond is a specific target for certain proteases, providing a distinct advantage in studying these enzymes
Propriétés
IUPAC Name |
5-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]pentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]ethylamino]naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H109N23O18S/c1-38(2)33-52(66(106)84-41(7)61(101)80-32-31-79-49-17-11-16-48-47(49)15-12-20-56(48)115(112,113)114)88-65(105)51(19-14-30-82-73(77)78)87-68(108)55(37-98)91-69(109)54(36-97)90-62(102)42(8)85-67(107)53(34-57(74)99)89-70(110)60(40(5)6)93-71(111)59(39(3)4)92-58(100)35-83-64(104)50(18-13-29-81-72(75)76)86-63(103)43-21-23-44(24-22-43)94-95-45-25-27-46(28-26-45)96(9)10/h11-12,15-17,20-28,38-42,50-55,59-60,79,97-98H,13-14,18-19,29-37H2,1-10H3,(H2,74,99)(H,80,101)(H,83,104)(H,84,106)(H,85,107)(H,86,103)(H,87,108)(H,88,105)(H,89,110)(H,90,102)(H,91,109)(H,92,100)(H,93,111)(H4,75,76,81)(H4,77,78,82)(H,112,113,114)/t41-,42-,50-,51-,52-,53-,54-,55-,59-,60-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDKLTODLUQZKG-MYCAOZRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H109N23O18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043879 | |
| Record name | N2-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1628.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163265-38-1 | |
| Record name | N2-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Benzo[DE]thiazolo[5,4-G]isoquinoline](/img/structure/B573446.png)


![C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride](/img/structure/B573453.png)






